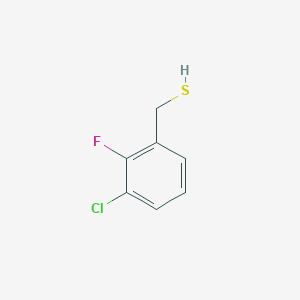
3-Chloro-2-fluorobenzyl mercaptan
描述
3-Chloro-2-fluorobenzyl mercaptan is a chemical compound with the molecular formula C7H6ClFS and a molecular weight of 176.64 g/mol . It is a halogenated compound, characterized by the presence of chlorine and fluorine atoms attached to a benzyl mercaptan structure. This compound is primarily used in research settings, particularly in the field of proteomics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-fluorobenzyl mercaptan typically involves the introduction of chlorine and fluorine atoms into a benzyl mercaptan framework. One common method is through halogenation reactions, where benzyl mercaptan is treated with halogenating agents under controlled conditions to introduce the desired halogen atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and precise control of reaction parameters to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
3-Chloro-2-fluorobenzyl mercaptan can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The mercaptan group can be oxidized to form disulfides or reduced to form thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Halogenating Agents: Used for introducing chlorine and fluorine atoms.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
Disulfides: Formed through oxidation of the mercaptan group.
Thiols: Formed through reduction of the mercaptan group.
Coupled Products: Formed through coupling reactions with various organic fragments.
科学研究应用
3-Chloro-2-fluorobenzyl mercaptan is utilized in various scientific research applications, including:
Proteomics Research: Used as a biochemical reagent for studying protein structures and functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and interactions with biological targets.
Industrial Chemistry: Employed in the synthesis of complex organic molecules and materials.
作用机制
The mechanism of action of 3-Chloro-2-fluorobenzyl mercaptan involves its interaction with specific molecular targets, such as enzymes and proteins. The mercaptan group can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
3,5-Difluorobenzyl mercaptan: Similar structure with two fluorine atoms instead of one chlorine and one fluorine.
2-Chlorobenzyl mercaptan: Contains a chlorine atom but lacks the fluorine atom.
2-Fluorobenzyl mercaptan: Contains a fluorine atom but lacks the chlorine atom.
Uniqueness
3-Chloro-2-fluorobenzyl mercaptan is unique due to the presence of both chlorine and fluorine atoms, which can impart distinct chemical properties and reactivity compared to compounds with only one type of halogen atom. This dual halogenation can influence its interactions with biological targets and its behavior in chemical reactions.
属性
IUPAC Name |
(3-chloro-2-fluorophenyl)methanethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFS/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXZOCWUQRINNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333743-31-0 | |
| Record name | (3-chloro-2-fluorophenyl)methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methyl}-N-cyanoaniline](/img/structure/B2834871.png)
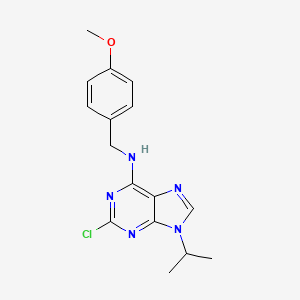

![2-(3,4-dimethoxyphenyl)-5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole](/img/structure/B2834874.png)
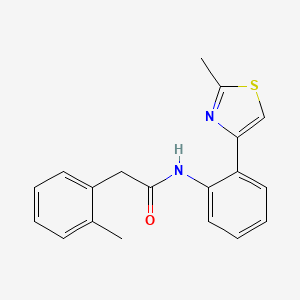
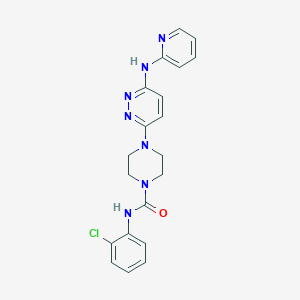
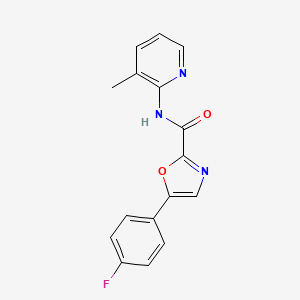
![4-(4-fluorophenyl)-6-(2-methoxyethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2834884.png)
![3-(4-{[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2834886.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2834887.png)
![(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2834890.png)
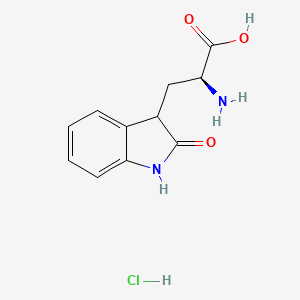
![methyl 4-({[(pyridin-2-yl)methyl]carbamoyl}formamido)benzoate](/img/structure/B2834893.png)
![N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2834894.png)
